An In-Depth Technical Guide to 3,5-Dimethylpyridine-2-carboxylic Acid (CAS No. 4733-68-0)
An In-Depth Technical Guide to 3,5-Dimethylpyridine-2-carboxylic Acid (CAS No. 4733-68-0)
Executive Summary
3,5-Dimethylpyridine-2-carboxylic acid is a substituted picolinic acid derivative that serves as a highly valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a pyridine core with strategically placed methyl groups and a carboxylic acid handle, makes it a versatile intermediate for creating complex molecular architectures. The pyridine ring acts as a bioisosteric replacement for phenyl groups, often improving metabolic stability and solubility, while the carboxylic acid provides a reactive site for amide bond formation, esterification, and other key coupling reactions. This guide offers a comprehensive overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, and its significant applications in the field of drug discovery and development.
Chemical Identity and Physicochemical Properties
3,5-Dimethylpyridine-2-carboxylic acid, also known as 3,5-lutidine-2-carboxylic acid, is a solid organic compound. The foundational picolinic acid structure is known to be a catabolite of the amino acid tryptophan.[1] The addition of two methyl groups at the 3- and 5-positions of the pyridine ring significantly influences the molecule's steric and electronic properties, which can be strategically exploited in drug design to modulate target binding and pharmacokinetic profiles.
Molecular Structure
The structure consists of a pyridine ring with a carboxylic acid group at the C2 position and methyl groups at the C3 and C5 positions.
Caption: 2D structure of 3,5-Dimethylpyridine-2-carboxylic acid.
Quantitative Data Summary
The key properties of this compound are summarized in the table below, compiled from various chemical supplier and database sources.
| Property | Value | Source |
| CAS Number | 4733-68-0 | [2][3] |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Purity | ≥95% (typical) | [2][3] |
| Melting Point | Data not consistently available | N/A |
| Solubility | Data not consistently available | N/A |
Synthesis and Purification
While specific, peer-reviewed syntheses for 3,5-dimethylpyridine-2-carboxylic acid are not abundantly published, a robust and logical synthetic route can be devised based on established pyridine chemistry. The most common and industrially viable method for producing picolinic acids involves the oxidation of the corresponding methylpyridine (picoline).[1] Therefore, the synthesis of this target molecule logically starts from 2,3,5-trimethylpyridine (also known as 2,3,5-collidine).
The causality behind this choice is the selective reactivity of the methyl group at the C2 position. This methyl group is more activated towards oxidation compared to those at the C3 and C5 positions due to the electronic influence of the adjacent ring nitrogen. Strong oxidizing agents like potassium permanganate (KMnO₄) are effective for this transformation.[1]
Hypothetical Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from standard methods for picoline oxidation.
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Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2,3,5-trimethylpyridine (0.1 mol).
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Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (KMnO₄, 0.3 mol) in 500 mL of water. This may require gentle heating.
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Reaction: Heat the flask containing the trimethylpyridine to reflux (approx. 100°C). Add the KMnO₄ solution dropwise via the dropping funnel over 2-3 hours.
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Scientific Rationale: A slow, controlled addition is crucial to manage the exothermicity of the oxidation reaction and prevent dangerous thermal runaways. Refluxing ensures the reaction proceeds to completion.
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Monitoring: Continue to heat the reaction mixture under reflux for an additional 12-18 hours, or until the characteristic purple color of the permanganate has disappeared, indicating its consumption. A brown manganese dioxide (MnO₂) precipitate will form.
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Workup - Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ solid. Wash the filter cake with a small amount of hot water to recover any adsorbed product.
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Self-Validation: The complete removal of the MnO₂ is essential for a clean product. The filtrate should be a clear, colorless to pale yellow solution.
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-
Workup - Acidification: Transfer the combined filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 3-4.
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Causality: The product exists as its potassium salt (potassium 3,5-dimethylpyridine-2-carboxylate) in the basic filtrate. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution.
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-
Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts.
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Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum.
Applications in Research and Drug Development
Pyridine carboxylic acid isomers are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[5][6] They are instrumental in developing treatments for a wide range of diseases, including cancer, tuberculosis, and diabetes.[7] 3,5-Dimethylpyridine-2-carboxylic acid is a valuable building block within this class for several key reasons:
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Scaffold for Amide Coupling: The carboxylic acid group is a versatile handle for standard amide bond formation (e.g., using EDC/HOBt or HATU coupling reagents). This allows for the systematic exploration of the chemical space around the pyridine core, a fundamental strategy in structure-activity relationship (SAR) studies.
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Bioisosterism: The pyridine ring is a common bioisostere for a phenyl ring. Its nitrogen atom can act as a hydrogen bond acceptor and can alter the molecule's pKa, solubility, and metabolic profile, often leading to improved drug-like properties.
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Enzyme Inhibition: Picolinic acid derivatives are known to be effective enzyme inhibitors.[7] The pyridine nitrogen and the adjacent carboxylate can act as a bidentate chelating unit for metal ions in the active sites of metalloenzymes, a mechanism critical for inhibition.[1] The methyl groups at the 3- and 5-positions provide steric bulk that can be used to achieve selective binding to a target enzyme's active site over other related enzymes.
Logical Integration into a Drug Candidate
The diagram below illustrates how 3,5-dimethylpyridine-2-carboxylic acid could be incorporated into a hypothetical kinase inhibitor. Kinase inhibitors are a major class of cancer therapeutics, and many feature a core heterocyclic scaffold.
Caption: Integration workflow into a complex bioactive molecule.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized 3,5-dimethylpyridine-2-carboxylic acid is paramount. Standard analytical techniques are employed.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: two singlets for the two non-equivalent methyl groups, a singlet for the proton at the C4 position, a singlet for the proton at the C6 position, and a broad singlet for the carboxylic acid proton. A study on the related 3,5-dimethylpyridine showed characteristic signals for the methyl protons and the aromatic protons.[8]
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¹³C NMR Spectroscopy: The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, which would appear significantly downfield (~170 ppm).[9]
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Mass Spectrometry (MS): Electron ionization (EI-MS) would show a molecular ion peak (M+) corresponding to its molecular weight (151.16).
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Purity Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for determining the purity of the final compound, which is typically expected to be >95%.[3]
Safety and Handling
While specific safety data for 3,5-dimethylpyridine-2-carboxylic acid is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. Based on related structures like dimethyl pyridine-3,5-dicarboxylate, it may cause skin and eye irritation and may cause respiratory irritation.[10]
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3,5-Dimethylpyridine-2-carboxylic acid is a strategically important building block for researchers in synthetic and medicinal chemistry. Its well-defined structure offers a reliable platform for creating novel compounds with potential therapeutic value. The synthetic route, based on the selective oxidation of a trimethylpyridine precursor, is a logical and feasible approach. Its utility in drug discovery, particularly as a scaffold for enzyme inhibitors and as a bioisosteric element, ensures its continued relevance in the development of next-generation pharmaceuticals.
References
-
Grokipedia. Picolinic acid. [Link]
-
Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1637-1668. [Link]
-
PubChem. Picolinic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. Picolinic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 3-Methylpyridine-2-carboxylic Acid in Advancing Chemical Research. [Link]
-
Limmer, S., et al. (2019). Synthesis of 15N-labelled 3,5-dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 914-919. [Link]
-
PubChem. Dimethyl pyridine-3,5-dicarboxylate. National Center for Biotechnology Information. [Link]
-
Arkat USA. The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ARKIVOC 2005 (vii) 91-101. [Link]
- Google Patents.
-
PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. 3,5-Dimethylpyridine-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. synchem.de [synchem.de]
- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339 - PubChem [pubchem.ncbi.nlm.nih.gov]
